5'-Ethynylthymidine

Description

Contextualizing Nucleoside Analogs in Biomedical Research

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. azolifesciences.comnih.gov These analogs can be incorporated into nascent nucleic acid chains during replication or transcription. This property has made them invaluable tools in biomedical research and clinical medicine. nih.gov For decades, they have been a cornerstone in the development of antiviral and anticancer drugs. azolifesciences.comsouthernresearch.orgnih.gov By interfering with the replication machinery of viruses or cancer cells, these analogs can halt their proliferation. azolifesciences.comnih.gov Beyond therapeutics, nucleoside analogs serve as powerful probes for studying fundamental biological processes. By incorporating a modified nucleoside, researchers can tag and subsequently detect newly synthesized DNA or RNA, providing insights into cellular activities like cell division and response to various stimuli. cytologicsbio.comsci-hub.box

Evolution of Nucleic Acid Synthesis Labeling Methodologies

The ability to specifically label and detect newly synthesized DNA is crucial for studying cell proliferation. Over the years, the methods to achieve this have evolved significantly, moving from radioactive techniques to more sophisticated and safer bioorthogonal methods.

Historically, the "gold standard" for measuring cell proliferation was the [3H]thymidine incorporation assay. cytologicsbio.comnih.gov This method involves introducing thymidine (B127349), a natural DNA precursor, that has been radiolabeled with tritium (B154650) ([3H]). revvity.comthermofisher.com As cells divide, they incorporate the [3H]thymidine into their new DNA. cytologicsbio.comthermofisher.com The amount of incorporated radioactivity, typically measured by liquid scintillation counting or autoradiography, is directly proportional to the level of cell proliferation. cytologicsbio.comrevvity.com While sensitive and widely used, this technique has significant drawbacks, including the safety concerns and disposal regulations associated with handling radioactive materials. biosynth.combitesizebio.comcriver.com

To circumvent the issues of radioactivity, 5-Bromodeoxyuridine (BrdU) was introduced as a non-radioactive alternative. sigmaaldrich.com BrdU is a synthetic analog of thymidine where the methyl group at the 5-position is replaced by a bromine atom. bio-rad-antibodies.com When added to cell cultures, BrdU is incorporated into the DNA of proliferating cells during the S phase of the cell cycle. bio-rad-antibodies.comcellsignal.com Detection of the incorporated BrdU is then achieved using specific antibodies that recognize the BrdU molecule. cellsignal.com However, for the antibody to access the BrdU within the double-stranded DNA, the DNA must first be denatured, a process that typically involves harsh treatments with acid or heat. bio-rad-antibodies.comcellsignal.com This denaturation step can damage the cellular architecture and may interfere with the detection of other cellular markers, limiting its use in multi-labeling experiments. nih.govnih.gov

The limitations of both [3H]thymidine and BrdU assays spurred the development of a new generation of labeling reagents. 5'-Ethynylthymidine (EdU) has emerged as a superior alternative, offering a more efficient and less harsh method for detecting DNA synthesis. nih.govsigmaaldrich.com EdU is a thymidine analog that contains a small, biologically inert ethynyl (B1212043) group at the 5' position. jenabioscience.com Like thymidine and BrdU, EdU is incorporated into newly synthesized DNA during cell proliferation. nih.govjenabioscience.com

The key advantage of EdU lies in its detection method, which is based on a bioorthogonal "click" reaction. sigmaaldrich.comsigmaaldrich.com Specifically, it utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the ethynyl group of the incorporated EdU reacts with a fluorescently labeled azide (B81097) probe. thermofisher.comaatbio.com This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation. nih.govnih.gov Consequently, the EdU assay is significantly faster than the BrdU method, preserving the integrity of cellular structures and allowing for multiplexing with other fluorescent labels. sigmaaldrich.comnih.gov Studies have shown that EdU labels the same population of proliferating cells as BrdU with comparable sensitivity. nih.gov

Historical Precedence of [3H]Thymidine and 5-Bromodeoxyuridine (BrdU)

Fundamental Principles of Bioorthogonal Chemistry in Biological Probing

The power of EdU as a research tool is rooted in the principles of bioorthogonal chemistry . researchgate.net Coined by Carolyn Bertozzi, this term refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.org For a reaction to be considered bioorthogonal, it must meet several criteria: it must be highly selective, proceeding rapidly and in high yield at physiological temperature and pH, and its reactants must be non-toxic and not interact with endogenous functional groups. acs.orgescholarship.orgeurjchem.com

The quintessential example of a bioorthogonal reaction is "click chemistry," a concept introduced by K. Barry Sharpless. broadpharm.comorganic-chemistry.org Click reactions are modular, high-yielding, and produce minimal byproducts. mt.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) used for EdU detection is a prime example of a click reaction. wikipedia.org The azide and alkyne functional groups are essentially absent in biological systems, ensuring that the reaction between the EdU's alkyne and the azide-bearing probe is highly specific. researchgate.netbaseclick.eu This specificity and the mild reaction conditions allow for the precise and efficient labeling of target molecules, like newly synthesized DNA, within the complex milieu of a cell. escholarship.orgpcbiochemres.com

Research Findings and Data

The development of EdU has led to a wealth of research applications. The following table summarizes key comparative findings between EdU and its predecessors.

| Feature | [3H]Thymidine | 5-Bromodeoxyuridine (BrdU) | This compound (EdU) |

| Detection Method | Radioactivity (Scintillation counting, Autoradiography) cytologicsbio.comrevvity.com | Antibody-based (Immunocytochemistry, ELISA) cellsignal.com | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) sigmaaldrich.comthermofisher.com |

| DNA Denaturation Required | No | Yes (Harsh conditions like acid or heat) bio-rad-antibodies.com | No nih.govsigmaaldrich.com |

| Protocol Duration | Long (Involves autoradiography exposure) sigmaaldrich.com | Long (Requires overnight antibody incubation) nih.gov | Short (Click reaction takes ~30 minutes) sigmaaldrich.comnih.gov |

| Multiplexing Capability | Limited | Limited due to harsh denaturation nih.gov | High, compatible with other fluorescent probes nih.govbaseclick.eu |

| Sensitivity | High baseclick.eu | Comparable to EdU nih.gov | High, and often more effective than BrdU baseclick.eu |

| Safety Concerns | Radioactive material handling and disposal biosynth.combitesizebio.com | Non-radioactive sci-hub.box | Non-radioactive baseclick.eu |

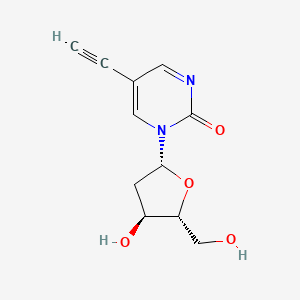

Structure

2D Structure

3D Structure

Properties

CAS No. |

93265-82-8 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H12N2O4/c1-2-7-4-12-11(16)13(5-7)10-3-8(15)9(6-14)17-10/h1,4-5,8-10,14-15H,3,6H2/t8-,9+,10+/m0/s1 |

InChI Key |

VXALRNVDFHPLAC-IVZWLZJFSA-N |

SMILES |

C#CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |

Isomeric SMILES |

C#CC1=CN(C(=O)N=C1)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

C#CC1=CN(C(=O)N=C1)C2CC(C(O2)CO)O |

Synonyms |

5'-Et-dThd 5'-ethynylthymidine |

Origin of Product |

United States |

Methodological Foundations: 5 Ethynylthymidine and Click Chemistry

Mechanism of 5'-Ethynylthymidine (EdU) Incorporation into Nucleic Acids

The utility of EdU as a marker for DNA replication hinges on its ability to be integrated into nascent DNA strands by the cell's own enzymatic machinery. mdpi.com

Substrate Specificity for DNA Polymerases during DNA Replication (S-phase)

During the synthesis (S-phase) of the cell cycle, EdU is recognized by cellular DNA polymerases and incorporated into newly synthesized DNA in place of its natural counterpart, thymidine (B127349). mdpi.comsigmaaldrich.com The structural similarity between EdU and thymidine, with the key difference being the substitution of the methyl group at the 5-position of the pyrimidine (B1678525) ring with a terminal alkyne group, allows it to serve as a substrate for these enzymes. mdpi.compnas.org Studies have shown that EdU is readily incorporated into DNA during active synthesis. mdpi.comou.edu The small size of the ethynyl (B1212043) group ensures that it does not significantly hinder the DNA polymerase's action, allowing for efficient labeling. ou.edu While some thymidine analogues can be poor substrates or even inhibitors of DNA replication, EdU has demonstrated effective incorporation, making it a reliable marker for S-phase cells. thermofisher.comnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection and Bioconjugation

The detection of incorporated EdU is achieved through a highly efficient and specific chemical ligation known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netou.edutandfonline.com This reaction forms a stable covalent bond between the ethynyl group of EdU and an azide-modified detection molecule. mdpi.compnas.org

Reaction Mechanism and Biocompatible Conditions

The CuAAC reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne on EdU and an azide (B81097) group on a probe molecule. acs.org This reaction is catalyzed by copper(I) ions. mdpi.comnih.gov The mechanism is generally accepted to be a stepwise process where the copper(I) ion first coordinates with the alkyne, increasing its reactivity. nih.govtdl.org The azide then reacts with this activated alkyne-copper complex to form a six-membered copper-containing intermediate, which then rearranges to the final, stable 1,4-disubstituted triazole product. acs.org

For biological applications, the reaction must be biocompatible. mdpi.com This is achieved by performing the reaction under mild, aqueous conditions at physiological pH and temperature. mdpi.combaseclick.eu A key challenge is the potential toxicity of copper ions to cells. mdpi.combiorxiv.org However, in standard EdU detection protocols, the click reaction is performed after the cells have been fixed and permeabilized, which mitigates concerns about copper toxicity to live cells. tandfonline.com To further enhance biocompatibility, especially in applications involving live cells or sensitive biomolecules, various water-soluble ligands such as THPTA and BTTAA are used. mdpi.comacs.orgmit.edu These ligands stabilize the copper(I) catalyst, increase the reaction rate, and reduce copper-induced cellular damage. mdpi.combiorxiv.orgmit.edu

Conjugation Strategies with Fluorescent Azides and Biotin (B1667282) Tags

The versatility of the CuAAC reaction allows for the conjugation of various tags to the incorporated EdU for detection and isolation. The most common strategy involves the use of fluorescent azides. sigmaaldrich.cominterchim.fr These are molecules where a fluorescent dye, such as an Alexa Fluor dye, is attached to an azide group. thermofisher.comnih.gov When the click reaction is performed, the fluorescent dye becomes covalently attached to the EdU-labeled DNA, allowing for visualization by fluorescence microscopy or quantification by flow cytometry. sigmaaldrich.comtandfonline.comrsc.org

Another powerful strategy employs biotin-azide conjugates. lumiprobe.combroadpharm.com In this approach, a biotin molecule is linked to an azide. After the click reaction, the newly synthesized DNA is tagged with biotin. Biotin has an exceptionally high affinity for avidin (B1170675) and streptavidin proteins, a property that can be exploited for the purification and isolation of the labeled DNA and its associated proteins. thermofisher.com This enables further downstream analyses, such as identifying proteins involved in DNA replication or studying the transcriptional profile of cells that have recently divided. wikipedia.org

Comparative Methodological Advantages over Traditional DNA Labeling Techniques

The EdU-based cell proliferation assay offers significant advantages over traditional methods, most notably the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay. sigmaaldrich.comtandfonline.com

| Feature | EdU Method | BrdU Method |

| Detection Principle | Copper-catalyzed "click" reaction between the ethynyl group of EdU and a fluorescent azide. ou.edu | Immunodetection using an anti-BrdU antibody. sigmaaldrich.com |

| DNA Denaturation | Not required. The small size of the azide probe allows direct access to the incorporated EdU. ou.edutandfonline.com | Required. Harsh denaturation with acid or heat is necessary to expose the BrdU for antibody binding. sigmaaldrich.comthermofisher.com |

| Protocol Time | Significantly shorter, typically around 1.5 to 2 hours for detection. tandfonline.comthermofisher.com | Longer and more laborious, often requiring at least 4 hours and potentially an overnight incubation. thermofisher.com |

| Sensitivity | High sensitivity, with bright signals achievable with short pulse times. thermofisher.comtandfonline.com | Sensitive, but signal intensity can be lower and may require longer incubation times for amplification. thermofisher.com |

| Multiplexing Compatibility | Excellent. The mild reaction conditions preserve cellular structures and epitopes, making it highly compatible with co-staining for other markers like proteins (e.g., cyclin B1) and DNA content dyes. tandfonline.comthermofisher.com | Poor. The harsh denaturation step can destroy cellular epitopes and compromise the integrity of other fluorescent signals, limiting multiplexing capabilities. thermofisher.com |

| Specimen Integrity | Preserves the structural integrity of the cell and DNA. pnas.orgou.edu | Can lead to degradation of the specimen's structure due to harsh denaturation. sigmaaldrich.com |

The primary advantage of the EdU method is that it does not require DNA denaturation. sigmaaldrich.comtandfonline.com The BrdU method necessitates harsh treatments, such as acid hydrolysis, to unwind the DNA and allow the bulky anti-BrdU antibody to access the incorporated analogue. ou.eduthermofisher.com These harsh conditions can damage cellular morphology, destroy protein epitopes, and complicate multiplexing experiments where other antibodies are used. tandfonline.comthermofisher.com In contrast, the click reaction for EdU detection uses a small fluorescent azide that can easily penetrate the cell and access the DNA without the need for denaturation. nih.govou.edu This results in a much faster, simpler, and more robust protocol that better preserves the sample's integrity. ou.eduthermofisher.com Consequently, the EdU method provides superior compatibility with other fluorescent probes and immunocytochemical techniques, enabling more detailed and informative analyses of cellular processes. thermofisher.comthermofisher.com

Circumvention of DNA Denaturation Requirements

A primary advantage of the EdU-based method is the elimination of the need for harsh DNA denaturation steps. carlroth.comsigmaaldrich.com Traditional BrdU detection relies on antibodies that can only access the incorporated BrdU once the double-stranded DNA is denatured into single strands. carlroth.combaseclick.eu This process typically involves treating the sample with strong acids, heat, or enzymes, which can be time-consuming, difficult to perform consistently, and can compromise the structural integrity of the specimen. researchgate.netbaseclick.eu The degradation of cellular and chromatin ultrastructure is a significant drawback of the BrdU method. researchgate.netou.edu

Enhanced Sensitivity and Resolution in Detection

The EdU assay, coupled with click chemistry, demonstrates enhanced sensitivity and provides high-resolution detection of cellular proliferation. baseclick.eubaseclick.eu The small size of the fluorescent azide molecule used in the click reaction allows for more efficient penetration and labeling of the incorporated EdU compared to the much larger antibodies required for BrdU detection. tandfonline.comou.edu This leads to a more robust and intense signal. pnas.org Studies have shown that while all cells staining for BrdU also stain for EdU, the EdU staining is significantly more intense. pnas.org

This increased sensitivity allows for the detection of proliferating cells with greater effectiveness, even when cell numbers are low. baseclick.eu Furthermore, the mild reaction conditions of the EdU assay preserve morphological details, enabling high-resolution imaging of replicating cells. baseclick.eubaseclick.eu This allows for the detailed analysis of DNA replication patterns, which can help in distinguishing different stages of the S phase (early, mid, and late). baseclick.eu The ability to achieve nanoscale resolution with this technique opens the door for detailed examination of organelles and protein clusters within cells. mit.edutufts.edu

Applications in Cellular and Molecular Biological Research

: Cell Proliferation and DNA Synthesis Assays

The ability to accurately measure cell proliferation is fundamental to understanding normal physiological processes and various pathological states. thermofisher.com 5'-Ethynylthymidine-based assays have become a cornerstone for these investigations due to their simplicity, speed, and high sensitivity. baseclick.eu

Quantitative Measurement Across Diverse Cell Types and Model Organisms

A significant advantage of the EdU assay is its broad applicability across a wide range of biological systems. It has been successfully used to quantify cell proliferation in numerous human cell lines, including HeLa, HEK, and MOLM cells. bioservuk.com The utility of EdU extends beyond cultured cells to whole organisms, enabling the study of cell division in diverse model systems such as mice, rats, zebrafish (Danio rerio), the nematode C. elegans, and even plants like Arabidopsis thaliana. bioservuk.com The prerequisite for EdU incorporation is the presence of a pyrimidine (B1678525) salvage pathway that can phosphorylate EdU to its triphosphate form, which is then recognized and incorporated by the host's DNA polymerase during replication. bioservuk.com

Integration with Flow Cytometry for Cell Cycle Analysis

When coupled with flow cytometry, EdU provides a powerful method for detailed cell cycle analysis. thermofisher.combaseclick.eu By labeling cells with EdU and a DNA content dye (like propidium (B1200493) iodide or DAPI), researchers can accurately quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. expertcytometry.comthermofisher.com This dual-labeling strategy allows for a more precise identification of the S-phase population compared to methods relying solely on DNA content. expertcytometry.comthermofisher.com Unlike BrdU detection, which requires harsh acid or heat-induced DNA denaturation that can compromise cellular integrity and affect antibody staining, the mild conditions of the EdU click reaction preserve cell morphology and allow for multiplexing with antibodies against surface and intracellular markers. thermofisher.comqmul.ac.uk

The following table summarizes the typical excitation and emission wavelengths for common fluorophores used in EdU flow cytometry assays:

| Fluorophore | Excitation (nm) | Emission Filter (nm) |

| Pacific Blue™ | 405 | 450/50 |

| Alexa Fluor® 488 | 488 | 530/30 |

| Alexa Fluor® 647 | 633/635 | 660/20 |

Table 1: Common fluorophores and their spectral properties for EdU detection in flow cytometry. Data sourced from Thermo Fisher Scientific. thermofisher.com

High-Throughput Screening Methodologies for Proliferation Studies

The simplicity and speed of the EdU assay make it highly amenable to high-throughput screening (HTS) applications, particularly in drug discovery and toxicology studies. baseclick.eubioservuk.com EdU-based HTS assays are typically performed in 96-well plate formats, allowing for the simultaneous analysis of numerous compounds. carlroth.com These assays can be used to assess the effects of various substances on cell proliferation and DNA synthesis, providing valuable data for identifying potential therapeutic agents or toxic compounds. baseclick.eubioservuk.com The detection can be performed using fluorescence plate readers, in addition to microscopy and flow cytometry, further enhancing its suitability for large-scale screening. baseclick.eu

Microscopic Imaging of Actively Replicating Cells in Various Contexts

Microscopy-based detection of EdU incorporation allows for the visualization of actively replicating cells within their spatial context in tissues and cell cultures. thermofisher.comthermofisher.com This is particularly valuable for studying developmental processes, tissue regeneration, and tumor biology. The small size of the fluorescent azide (B81097) used for detection allows for excellent penetration into complex specimens, enabling the staining of whole-mount preparations of tissues and organs while preserving their structural integrity. This method has been successfully applied to visualize proliferating cells in diverse tissues, including the eye of chick embryos and the dentate gyrus of the mouse brain. nih.gov

Studies of Nucleic Acid Dynamics and Turnover

Beyond simply identifying proliferating cells, this compound provides a means to investigate the dynamics of DNA synthesis itself.

Tracking de novo DNA Synthesis

EdU is a powerful tool for directly tracking de novo DNA synthesis. thermofisher.com By introducing EdU to cells or organisms for a defined period (a "pulse"), researchers can specifically label the DNA that was synthesized during that time. This "pulse-chase" experimental design allows for the study of the fate of newly synthesized DNA and the cells that contain it over time. The ability to combine EdU with other labels, such as BrdU, offers a sophisticated approach for double-labeling DNA synthesis, enabling the tracking of two distinct populations of cells generated at different time points. nih.gov This technique is invaluable for studying processes such as cell fate determination, migration, and differentiation in both normal and pathological conditions.

Analysis of DNA Replication Fork Progression

The study of DNA replication dynamics is crucial for understanding genome stability. EdU-based assays have significantly advanced the ability to analyze the progression of DNA replication forks, the structures that form as DNA is unwound and duplicated. wikipedia.org By administering short pulses of EdU and then chasing with a non-labeled thymidine (B127349), researchers can label nascent DNA and track the movement of replication forks over time. This "pulse-chase" methodology allows for the precise measurement of replication fork speed and can reveal instances of fork stalling or collapse, which are hallmarks of replication stress. biorxiv.org

Combining EdU labeling with techniques like DNA fiber analysis allows for the visualization of individual replication tracks. In this method, cells are sequentially pulsed with two different thymidine analogs, such as 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU), or a combination involving EdU. researchgate.net The lengths of the labeled tracks can be measured under a microscope to determine the rate of fork progression. For instance, a study on the protein Tpr showed that its depletion impacted replication fork speed and symmetry, as determined by a CldU/IdU pulse-labeling protocol. researchgate.net

Furthermore, coupling EdU labeling with high-throughput sequencing (scEdU-seq) enables the quantification of DNA replication speeds in single cells. nih.gov This powerful approach has revealed that DNA replication speed is not constant but increases as the S phase of the cell cycle progresses. nih.gov It also allows for the genome-wide mapping of replication forks with high sensitivity. nih.gov

Interactive Table: Methods for Analyzing DNA Replication Fork Progression using Thymidine Analogs

| Method | Description | Key Findings |

| EdU Pulse-Chase | Cells are briefly exposed to EdU, followed by a period in EdU-free medium. The movement of labeled DNA is tracked. | Allows for the measurement of replication fork speed and the identification of stalled or collapsed forks. biorxiv.org |

| DNA Fiber Analysis | Sequential labeling with different thymidine analogs (e.g., CldU and IdU) to visualize and measure individual replication tracks. researchgate.net | Enables detailed analysis of fork speed and symmetry. researchgate.net Depletion of certain proteins can alter these dynamics. researchgate.net |

| scEdU-seq | Combines EdU labeling with single-cell sequencing to quantify replication speeds and map fork locations genome-wide. nih.gov | Revealed that replication speed increases during S phase and provided high-resolution maps of replication forks. nih.gov |

Complementary Use in RNA Synthesis and Decay Studies (e.g., 5-Ethynyl Uridine)

While EdU is specific for DNA, a similar analog, 5-Ethynyl Uridine (B1682114) (EU), is used to study RNA synthesis and decay. pnas.org EU is a cell-permeable uridine analog that gets incorporated into newly transcribed RNA. Similar to EdU, the ethynyl (B1212043) group on EU allows for its detection via click chemistry with a fluorescent azide. pnas.org This method provides a non-radioactive and highly sensitive way to visualize and quantify nascent RNA. pnas.org

A key advantage of EU is that it does not significantly label cellular DNA, making it a specific marker for transcription. pnas.org Researchers can use EU in pulse-chase experiments to measure the stability and decay rates of different RNA populations. researchgate.netnih.gov This has revealed that many RNAs, including plant RNAs, have much shorter half-lives than previously estimated using older methods that required transcription inhibitors. researchgate.netnih.gov However, it is important to note that some studies suggest that EU itself can perturb nuclear RNA metabolism, potentially affecting splicing and the localization of RNA-binding proteins. biorxiv.org

Investigations into DNA Repair Processes

DNA is constantly under assault from endogenous and exogenous agents, leading to various forms of damage. Cells possess a sophisticated network of DNA repair pathways to counteract this damage and maintain genomic integrity. khanacademy.orgwikipedia.org EdU has proven to be a powerful tool for studying these repair mechanisms.

Labeling of DNA Repair Synthesis (e.g., Unscheduled DNA Synthesis)

When DNA is damaged, repair processes often involve the removal of the damaged segment and the synthesis of a new stretch of DNA to fill the gap. This DNA synthesis, which occurs outside of the S-phase of the cell cycle, is known as unscheduled DNA synthesis (UDS). nih.gov EdU can be used to label this repair synthesis, providing a direct measure of DNA repair activity. nih.gov

For example, in the context of nucleotide excision repair (NER), a pathway that removes bulky DNA lesions such as those caused by UV radiation, EdU is incorporated into the repair patches. nih.gov By quantifying the amount of EdU incorporated in non-dividing cells after UV irradiation, researchers can measure the efficiency of the global genome repair (GGR) sub-pathway of NER. nih.gov This technique has been used to identify and characterize deficiencies in DNA repair, such as in the genetic disorder Xeroderma Pigmentosum. koreamed.org The analysis of EdU incorporation at sites of DNA damage can be performed in quiescent cells to avoid any interference from replicative DNA synthesis. biorxiv.org

Interplay with DNA Damage Response Pathways

The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. nih.gov This response involves the coordinated action of numerous proteins that are recruited to the site of damage. nih.gov EdU labeling can be used to investigate the dynamics of these proteins at active DNA repair sites. biorxiv.org

By labeling nascent DNA repair patches with EdU and then using click chemistry to attach a tag (like biotin), researchers can pull down these repaired regions and identify the proteins associated with them. biorxiv.org This approach has been used to study the dynamic association of proteins involved in NER and other repair pathways at sites of UDS. biorxiv.org The DDR involves multiple post-translational modifications, such as phosphorylation and ubiquitylation, which orchestrate the repair process. nih.gov The interplay between DNA repair synthesis, labeled by EdU, and the recruitment of DDR factors provides critical insights into how cells maintain genome stability. mdpi.comnih.gov

Viral Replication and Host-Pathogen Interaction Studies

The replication of viral genomes is a central aspect of infection. Understanding the dynamics of viral DNA synthesis and how viruses interact with host cell machinery is crucial for developing antiviral therapies. scitechnol.com

Monitoring Viral DNA Synthesis

EdU provides a direct and efficient method for monitoring the synthesis of viral DNA within infected host cells. mdpi.com By adding EdU to the culture medium of infected cells, the analog is incorporated into newly synthesized viral genomes. Subsequent detection with a fluorescent azide allows for the visualization and quantification of viral replication.

This technique has been applied to study the replication of various DNA viruses. For example, in the case of Epstein-Barr virus (EBV), EdU labeling has been used to visualize viral DNA synthesis within replication compartments in live cells. mdpi.com Similarly, it has been instrumental in studying the effects of antiviral compounds on viral replication. For instance, the anti-HIV activity of compounds like 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine (Ed4T), a derivative of stavudine (B1682478), has been evaluated by observing their impact on viral DNA synthesis. niph.go.jpnih.govnih.gov The ability to specifically label and track viral DNA provides a powerful tool for understanding the viral life cycle and for screening potential antiviral drugs. niph.go.jpplos.org The study of host-pathogen interactions at the molecular level, including how viruses co-opt host factors for their replication, is greatly facilitated by these labeling techniques. mdpi.comnih.govnih.gov

Analysis of Viral Life Cycles within Infected Cells

This compound (EdU) has emerged as a powerful tool for the detailed investigation of viral life cycles, particularly for DNA viruses. As a nucleoside analog of thymidine, EdU is incorporated into newly synthesized DNA during replication. This unique characteristic allows researchers to specifically label and track viral genomes within infected host cells, providing profound insights into the spatiotemporal dynamics of viral infection.

The primary advantage of EdU lies in its ethynyl group, which enables a highly specific and efficient detection method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". uzh.chnih.gov This reaction covalently attaches a fluorescent azide probe to the EdU-labeled DNA, allowing for vivid visualization via fluorescence microscopy without the need for harsh DNA denaturation treatments required for other analogs like Bromodeoxyuridine (BrdU). nih.govresearchgate.net This gentle detection method preserves cellular architecture and proteins, enabling simultaneous analysis of viral DNA localization relative to host and viral proteins through techniques like immunofluorescence. researchgate.netnih.gov

By adding EdU to the cell culture medium at different times post-infection, researchers can conduct pulse-labeling experiments to visualize nascent viral DNA and pinpoint the precise locations of viral replication compartments (RCs). researchgate.netnih.gov For many viruses, such as Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Adenovirus (AdV), these RCs are formed within the host cell nucleus. In contrast, viruses like Vaccinia Virus (VACV) establish their replication factories in the cytoplasm. nih.gov EdU labeling has been instrumental in delineating these sites and studying their development throughout the infection cycle. uzh.chresearchgate.net

A key experimental strategy involves infecting non-dividing cells (e.g., cells arrested in the G0 phase of the cell cycle) to ensure that EdU is incorporated exclusively into viral DNA, as cellular DNA replication is inactive. nih.gov This approach provides a clear and unambiguous signal from the replicating viral genomes.

Furthermore, EdU labeling is not limited to visualization. The technique can be coupled with proteomic approaches, such as the isolation of proteins on nascent DNA (iPOND), to identify the host and viral proteins that are associated with viral genomes at different stages of replication. nih.govresearchgate.net This has led to significant discoveries, for instance, the finding that viral DNA polymerases are preferentially enriched on replicating viral DNA compared to cellular polymerases, highlighting the specificity of the viral replication machinery. nih.govresearchgate.net

Research utilizing EdU has provided granular details on the replication strategies of various DNA viruses.

Herpes Simplex Virus Type 1 (HSV-1): Studies have used EdU to label HSV-1 DNA during replication in quiescent cells. By combining EdU labeling with immunofluorescence for viral proteins like ICP4, researchers have visualized the formation and maturation of viral replication compartments in the nucleus. researchgate.net The iPOND technique applied to EdU-labeled HSV-1 genomes has successfully identified proteins bound to the viral DNA after the onset of replication. nih.gov To enhance the incorporation of EdU into the viral DNA, mutant viruses lacking enzymes like uracil (B121893) glycosylase have been employed. nih.govresearchgate.net

Human Cytomegalovirus (HCMV): EdU has been shown to be more efficient than BrdU for labeling replicating HCMV DNA. researchgate.net It has been used to demonstrate that viral DNA replication occurs within distinct nuclear replication compartments. Combining EdU labeling with staining for the viral protein UL44 (a component of the viral DNA polymerase processivity factor) allows for precise localization of active replication sites. researchgate.net

Adenovirus (AdV) and Vaccinia Virus (VACV): EdU labeling at the peak of viral DNA synthesis (e.g., 24 hours post-infection for AdV and 6 hours for VACV) has been used in iPOND experiments to isolate and identify proteins associated with the replicating viral genomes. nih.gov For VACV, which replicates in the cytoplasm, EdU incorporation clearly delineates these cytoplasmic "factories" from the host cell nucleus. uzh.ch

The following table summarizes the application of this compound in studying the life cycles of various DNA viruses.

| Virus Family | Virus Example | Key Application of EdU | Major Findings | Citations |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Visualization of replication compartments; Identification of associated proteins via iPOND. | EdU labeling allowed detection of prelabeled input viral genomes and nascent DNA in replication compartments. Revealed preferential association of viral, not cellular, DNA polymerases with replicating viral DNA. | nih.govresearchgate.net |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Localization of viral DNA synthesis within nuclear replication compartments. | EdU was more effective than BrdU for labeling. Showed co-localization of nascent viral DNA with viral processivity factor UL44 in RCs. | researchgate.netnih.gov |

| Adenoviridae | Adenovirus (AdV) | Identification of proteins on nascent viral DNA at the peak of replication. | Enabled the isolation of viral replication proteins and demonstrated a lack of cellular polymerases at viral replication sites. | nih.gov |

| Poxviridae | Vaccinia Virus (VACV) | Visualization of cytoplasmic replication factories; Tracking of packaged genomes. | EdU was incorporated into cytoplasmic viral DNA and packaged into new virions. Showed variable incorporation efficiency compared to other nucleoside analogs. | uzh.chnih.gov |

Cellular Interactions and Biological Impact of 5 Ethynylthymidine

Effects on Cell Cycle Progression and Kinetics

5'-Ethynylthymidine, a synthetic nucleoside analog of thymidine (B127349), is widely utilized to measure cellular proliferation by being incorporated into DNA during the S-phase of the cell cycle. capes.gov.br This incorporation allows for the direct measurement of cells undergoing DNA synthesis. capes.gov.br A method known as EdU-Coupled Fluorescence Intensity (E-CFI) analysis leverages the stoichiometric properties of detecting 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a compound closely related to this compound, to provide precise measurements of the duration of each phase of the cell cycle (G1, S, and G2/M). nih.govnih.gov By pulsing cells with EdU for varying lengths of time, researchers can determine the absolute length of the S phase when the fluorescence intensity reaches its maximum. nih.govnih.gov This technique offers a significant advantage by allowing for the parallel estimation of G1, S, and G2/M phase lengths in a timeframe shorter than a complete cell cycle. nih.govnih.gov

Studies in different cell types have demonstrated the utility of this approach. For instance, in the root meristem of Arabidopsis thaliana, the S-phase duration was found to be as brief as 20-30 minutes, while the G2-phase duration varied depending on the cell type, ranging from 3.5 hours in the pericycle to over 4.5 hours in the epidermis. biorxiv.org The entire cell cycle duration in these plant cells ranged from less than 8 hours in the pericycle to 9-9.5 hours in the cortex and epidermis. biorxiv.org In mammalian cells, the cell cycle duration typically varies between 10 and 30 hours. mdpi.com

However, the incorporation of these thymidine analogs can also perturb the natural progression of the cell cycle. Long-term exposure to EdU has been shown to induce cell cycle arrests in breast cancer cell lines such as SK-BR-3 and BT474. nih.gov

Modulatory Influence on Cellular Viability and Growth

The incorporation of this compound and its analogs into cellular DNA can have a significant impact on cell viability and growth, with effects varying depending on the cell type and the duration of exposure. While these compounds are invaluable for studying cell proliferation, their cytotoxic potential is a critical consideration.

Long-term treatment with EdU has been observed to negatively affect the viability of certain cell lines. For example, in SK-BR-3 breast cancer cells, prolonged exposure to EdU led to necrotic cell death. nih.gov In contrast, BT474 breast cancer cells appeared to be largely unaffected by the same treatment in terms of viability, highlighting the cell-type-specific susceptibility to the cytotoxic effects of EdU. nih.gov

The cytotoxicity of these compounds is often linked to their impact on DNA integrity and cellular metabolism. For instance, 4'-Ed4T, a derivative of stavudine (B1682478), has demonstrated potent antiviral activity with reduced cytotoxicity compared to its parent compound. asm.org This improved profile is attributed to its limited inhibition of host DNA polymerases. asm.org

The following table summarizes the observed effects of ethynyl-nucleoside analogs on cell viability in different cell lines:

| Cell Line | Compound | Observation |

| SK-BR-3 | EdU (long-term exposure) | High toxicity, induction of necrotic cell death nih.gov |

| BT474 | EdU (long-term exposure) | Essentially unharmed in terms of viability nih.gov |

Comparative Biological Profiles with Other Ethynyl-Nucleoside Analogs

5-Ethynyl-2'-deoxycytidine (B116413) (EdC) is another nucleoside analog used for monitoring DNA synthesis. nih.gov It is often considered a less toxic alternative to EdU, particularly for longer incubation periods. nih.gov The reduced cytotoxicity of EdC is a key advantage. nih.gov

Interestingly, studies have shown that when cells are treated with EdC, it is not EdC itself that is incorporated into the DNA, but rather its metabolite, EdU. nih.gov The cytotoxicity of EdC is directly proportional to the amount of EdU that gets incorporated into the DNA. nih.gov The conversion of EdC to EdU is a critical step, and the efficiency of this conversion can vary between different cell lines. nih.gov

The incorporation efficiency of EdC can also be influenced by viral factors. For example, cells infected with herpes simplex virus type-1 (HSV-1) incorporate EdC and EdU at similar levels during short pulses, and the expression of HSV-1 thymidine kinase increases the incorporation efficiency of EdC. nih.gov In contrast, non-infected human fibroblast cells and cells infected with human cytomegalovirus or Kaposi's sarcoma-associated herpesvirus show significantly lower incorporation of EdC compared to EdU during short pulses. nih.gov

4'-C-Ethynyl nucleoside analogs have emerged as potent inhibitors of viral enzymes, particularly HIV-1 reverse transcriptase (RT). uni-konstanz.de Unlike many nucleoside reverse transcriptase inhibitors (NRTIs) that lack a 3'-hydroxyl group, 4'-C-ethynyl nucleosides possess this group. uni-konstanz.de Despite the presence of the 3'-hydroxyl, the triphosphate form of 4'-C-ethynyl thymidine, once incorporated into a growing DNA strand by HIV-1 RT, acts as a chain terminator, significantly halting further DNA synthesis. uni-konstanz.de

This inhibitory mechanism is attributed to the steric hindrance posed by the 4'-ethynyl group. The structural basis for the higher binding affinity of 4'-Ed4TTP (the triphosphate of a 4'-ethynyl analog) to HIV-1 RT compared to d4TTP is thought to be the additional binding of the 4'-ethynyl group within a hydrophobic pocket of the enzyme. asm.org Pre-steady-state kinetic studies have shown that 4'-Ed4TTP has a lower dissociation constant (Kd) for HIV-1 RT than d4TTP, indicating a tighter binding. asm.org

Furthermore, 4'-ethynyl nucleoside analogs have shown activity against various drug-resistant HIV-1 strains. uni-konstanz.de For example, 4'-Ed4T is active against HIV-1 strains with mutations that confer resistance to other NRTIs. mdpi.com

The following table presents a comparison of the inhibitory constants for different thymidine analogs against HIV-1 RT:

| Compound | Target Enzyme | Dissociation Constant (Kd) | Incorporation Efficiency (kpol/Kd) |

| dTTP | Wild-type HIV-1 RT | 15.4 µM | 1.47 µM⁻¹s⁻¹ |

| d4TTP | Wild-type HIV-1 RT | 48.0 µM | 0.33 µM⁻¹s⁻¹ |

| 4'-Ed4TTP | Wild-type HIV-1 RT | 15.8 µM | Not specified in provided context |

Data extracted from pre-steady-state kinetic analysis of DNA/DNA primer/template. asm.org

5-Ethynyl-2'-deoxycytidine (EdC): Efficacy and Reduced Cytotoxicity

Enzymatic Recognition and Metabolism in Cellular Systems

The biological activity of this compound and its analogs is dependent on their phosphorylation by cellular or viral kinases to their active triphosphate forms. mdpi.comnih.gov Thymidine kinase (TK) plays a crucial role in the initial phosphorylation step of these nucleoside analogs. nih.govebi.ac.uk

Human cytosolic thymidine kinase (TK1) is highly specific, while viral TKs, such as that from Herpes Simplex Virus (HSV), can phosphorylate a broader range of pyrimidine (B1678525) and purine (B94841) analogs. ebi.ac.uk This difference in substrate specificity is a cornerstone of selective antiviral therapy. ebi.ac.uk

Studies have shown that 4'-ethynyl D4T (4'-Ed4T) is a better substrate for human TK1 than its parent compound, d4T. researchgate.net The efficiency of phosphorylation of 4'-Ed4T by TK-1 is fourfold greater than that of d4T. researchgate.net This enhanced phosphorylation contributes to its potent anti-HIV activity. researchgate.net

The conversion of EdC to its active form also involves cellular kinases. However, the conversion of EdC to EdCTP is less efficient than the conversion of EdU to EdUTP. nih.gov Furthermore, EdCTP is not effectively recognized by the cellular replication machinery as a substrate for nuclear DNA synthesis. nih.gov In HeLa cells, cytidine (B196190) deaminase (CDD) plays a dominant role in the conversion pathway of EdC to EdUTP. nih.gov

The interaction with TK pathways is a critical determinant of the efficacy and selectivity of these ethynyl-nucleoside analogs.

Competitive Inhibition of Deoxynucleoside Triphosphate Pools

The biological impact of this compound (EdU) is fundamentally linked to its role as a thymidine analogue. Following its administration, EdU is processed by cellular enzymes through the nucleoside salvage pathway, leading to its phosphorylation into this compound triphosphate (EdU-TP). researchgate.netdiva-portal.org This activated form, EdU-TP, is structurally similar to the endogenous deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA synthesis. medchemexpress.com

This structural mimicry allows EdU-TP to directly compete with the natural dTTP pools for the active site of various DNA polymerases during the S-phase of the cell cycle. acs.orgresearchgate.net DNA polymerases, the enzymes responsible for synthesizing new DNA strands, can recognize and incorporate EdU-TP into the nascent DNA chain instead of dTTP. acs.orgmdpi.com The efficiency of this competitive incorporation can vary depending on the specific DNA polymerase involved. acs.orgresearchgate.net

Research into related 4'-ethynyl nucleoside analogues, which share the crucial ethynyl (B1212043) modification, provides detailed insights into the kinetics of this competition. These studies utilize pre-steady-state and steady-state kinetic analyses to determine key parameters such as the dissociation constant (Kd), which reflects the binding affinity of the nucleotide to the polymerase, and the catalytic rate of incorporation (kpol).

For instance, studies on 4'-ethynyl-2′,3′-didehydro-3′-deoxythymidine triphosphate (4'-Ed4TTP), a derivative of the antiviral drug stavudine (d4T), reveal its interaction with HIV-1 Reverse Transcriptase (RT). Kinetic analysis shows that 4'-Ed4TTP competes with dTTP for incorporation into DNA. The presence of the 4'-ethynyl group was found to increase the binding affinity (lower Kd) for HIV-1 RT compared to its parent compound, d4TTP. asm.org Specifically, with a DNA/DNA primer/template, the Kd for 4'-Ed4TTP was 15.8 µM, identical to that of the natural dTTP (15.4 µM) and threefold lower than that of d4TTP (48.0 µM), indicating a higher affinity. asm.org

Interestingly, despite possessing a 3'-hydroxyl group which is typically required for the continuation of the DNA chain, some 4'-C-ethynyl nucleoside analogues have been shown to act as chain terminators after being incorporated. researchgate.netuni-konstanz.de Once integrated into the DNA strand, the ethynyl group can significantly inhibit further chain elongation by the polymerase, effectively halting DNA synthesis. uni-konstanz.de This suggests that the biological effect is not just the replacement of thymidine but also the subsequent termination of DNA replication at the site of incorporation.

The table below presents kinetic data from research on thymidine analogues with ethynyl or other 4'-position modifications, illustrating their competitive interaction with DNA polymerases compared to the natural substrate, dTTP.

Interactive Data Table: Kinetic Parameters of Thymidine Analogues

| Compound | Polymerase | Template | Kd (µM) | kpol (s⁻¹) | Incorporation Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Reference |

| dTTP | HIV-1 RT (Wild Type) | DNA/DNA | 15.4 | 22.6 | 1.47 | asm.org |

| 4'-Ed4TTP | HIV-1 RT (Wild Type) | DNA/DNA | 15.8 | 16.0 | 1.01 | asm.org |

| d4TTP | HIV-1 RT (Wild Type) | DNA/DNA | 48.0 | 16.0 | 0.33 | asm.org |

| dTTP | HIV-1 RT (M184V Mutant) | DNA/DNA | 82.6 | 23.3 | 0.28 | asm.org |

| 4'-Ed4TTP | HIV-1 RT (M184V Mutant) | DNA/DNA | 168.1 | 18.2 | 0.11 | asm.org |

| d4TTP | HIV-1 RT (M184V Mutant) | DNA/DNA | 671.2 | 23.3 | 0.03 | asm.org |

This table is interactive. Click on the headers to sort the data.

This competitive inhibition mechanism is central to the utility of compounds like EdU in research and the therapeutic action of many antiviral and anticancer nucleoside analogues. nih.govnih.gov The ability of their triphosphate forms to compete with and be incorporated in place of natural dNTPs disrupts the process of DNA replication. nih.govacs.org

Advanced Methodological Developments and Future Directions

Optimization of Bioorthogonal Reaction Conditions for in vivo Applications

The translation of EdU labeling from in vitro to in vivo settings necessitates careful optimization of the subsequent bioorthogonal ligation reactions to ensure biocompatibility, efficiency, and specificity within a complex biological environment. The two primary reactions used for detecting incorporated EdU are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The CuAAC reaction is highly efficient but its standard reliance on a copper(I) catalyst presents a significant challenge for in vivo applications due to copper's cytotoxicity. mdpi.comresearchgate.net Consequently, a major focus of optimization has been to minimize or eliminate this toxicity. Strategies include the development of sophisticated copper-chelating ligands that stabilize the Cu(I) oxidation state, reduce cellular damage, and in some cases, accelerate the reaction. mdpi.comnih.gov For instance, the use of tris(hydroxypropyltriazolyl)methylamine (THPTA) has been shown to protect cells from oxidative damage produced by the copper-catalyzed reduction of oxygen, which is necessary to maintain the active Cu(I) state. nih.gov Research has also focused on optimizing the concentrations of reaction components, such as copper sulfate (B86663) and the reducing agent sodium ascorbate, to achieve sufficient labeling with minimal toxicity. utwente.nl

SPAAC, or copper-free click chemistry, offers a significant advantage by circumventing the need for a cytotoxic copper catalyst. biochempeg.com This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with the azide (B81097) group on the detection probe. mdpi.com However, early cyclooctynes suffered from poor water solubility and slower reaction kinetics compared to CuAAC, limiting their in vivo utility. mdpi.com Optimization efforts have therefore concentrated on designing new cyclooctyne derivatives with improved solubility and reactivity. biochempeg.comd-nb.info For example, the development of bicyclo[6.1.0]nonyne (BCN) demonstrated excellent reaction kinetics. biochempeg.com Further modifications aim to enhance both the stability and reactivity of these molecules in complex biological fluids like human blood plasma. d-nb.info Despite these advancements, challenges such as non-specific labeling can still occur with SPAAC, requiring further refinement of the reaction conditions and probes. utwente.nl

The choice between CuAAC and SPAAC for in vivo EdU detection depends on the specific experimental context, balancing the high efficiency of CuAAC against the superior biocompatibility of SPAAC. mdpi.commdpi.com

Development of Novel Probes and Linkers for Enhanced Detection and Specificity

The design of the fluorescent azide probe and the linker connecting it to the azide are critical for the successful detection of incorporated EdU. Research in this area focuses on improving probe properties such as cell permeability, signal-to-noise ratio, and functionality.

A significant development has been the creation of "pro-labels" for EdU itself. These are modified versions of EdU, often with lipophilic acyl ester groups, that can bypass the need for active nucleoside transport mechanisms to enter cells. nih.gov This approach can lead to similar or even enhanced DNA incorporation levels compared to standard EdU and has been shown to reduce cytotoxicity, making it more suitable for long-term studies. nih.gov Another strategy to mitigate the observed cytotoxicity of EdU involves using alternative nucleoside analogs, such as 5-ethynyl-2'-deoxycytidine (B116413) (EdC), which can be used at similar sensitivities but with lower toxic effects when combined with thymidine (B127349). nih.gov

The development of the detection probes involves more than just the fluorescent reporter. Innovations in linker technology are crucial for optimizing probe performance. For example, cleavable linkers have been developed that allow for the release of a tag or probe after initial detection, enabling more complex experimental designs. biorxiv.org Some strategies employ linkers that enhance the exposure of different chemical parts of a molecule, potentially improving interactions during detection. pharmaron.com The modular design of probes, where different functional units (e.g., fluorophores, affinity tags, cross-linkers) can be easily combined, offers great flexibility for multimodal analysis from a single labeling experiment. biorxiv.org

Furthermore, the development of chelating azides represents another strategy to improve CuAAC reactions. By designing azide probes that can chelate to the copper catalyst, the rate-determining step of the reaction can be accelerated, leading to faster and more efficient labeling. mdpi.com

| Probe/Linker Type | Key Feature | Advantage(s) | Reference(s) |

| EdU Pro-labels | Lipophilic acyl ester modifications on EdU. | Bypasses nucleoside transporters; reduced cytotoxicity. | nih.gov |

| 5-ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine analog of EdU. | Lower cytotoxicity than EdU, especially for long-term labeling. | nih.gov |

| Modular Probes | Building-block design with multiple functional units. | Allows for multi-modal analysis (e.g., fluorescence, affinity capture) from one sample. | biorxiv.org |

| Cleavable Linkers | Linker can be broken under specific conditions. | Enables release of tags for downstream analysis; useful in complex experimental workflows. | biorxiv.org |

| Chelating Azides | Azide probe contains a copper-chelating moiety. | Accelerates CuAAC reaction kinetics for faster labeling. | mdpi.com |

Integration with Advanced Imaging Modalities and Systems Biology Approaches

The combination of EdU labeling with advanced imaging techniques is unlocking unprecedented views of cellular and tissue dynamics. The small size of the alkyne group on EdU and the specificity of the click reaction allow for minimal disruption to the biological system, making it highly compatible with high-resolution imaging.

Advanced molecular imaging techniques, such as mass spectrometry imaging (MSI), can create detailed molecular maps of tissues. astrazeneca.com By integrating EdU labeling with MSI, it is possible to not only identify proliferating cells but also to simultaneously visualize the spatial distribution of drugs, metabolites, lipids, and proteins within the same tissue section. astrazeneca.com This provides a "Google Earth" like view on a molecular scale, revealing complex biological interactions that might otherwise be missed. astrazeneca.com

The compatibility of EdU detection with a wide range of fluorophores allows for its integration into multi-color fluorescence microscopy, including high-resolution computed tomography (HRCT) and magnetic resonance imaging (MRI) for certain applications. numberanalytics.com This enables researchers to correlate cell proliferation with the expression of other protein markers or cellular structures within the same sample.

In the context of systems biology, EdU labeling provides a powerful tool to study the dynamics of complex biological processes. For example, it can be used to track the fate of newly synthesized DNA in different cell populations within a whole organism or tissue explant. mdpi.com This data can then be integrated with other 'omics' data (e.g., genomics, proteomics) to build comprehensive models of tissue development, regeneration, and disease. The ability to perform dual-labeling experiments, for instance by simultaneously incorporating EdU and another modified nucleoside like 5-vinyl-2'-deoxyuridine (B1214878) (VdU) and detecting them with orthogonal click reactions (CuAAC and tetrazine ligation, respectively), further expands the capacity for complex systems-level analysis. mdpi.com

Emerging Applications in Diagnostics and High-Content Screening

The robustness and versatility of the EdU labeling method have led to its adoption in fields beyond basic research, including diagnostics and high-content screening (HCS).

In diagnostics, EdU-based assays offer a potentially faster and more sensitive alternative to traditional methods for measuring cell proliferation, such as BrdU incorporation, which requires harsh DNA denaturation steps. mdpi.comnih.gov The ability to use EdU labeling on fresh tissue samples and in whole organ explants opens up possibilities for developing new diagnostic tools to assess the proliferative status of tumors, for example. mdpi.com Furthermore, the development of radiolabeled probes for use with imaging modalities like Positron Emission Tomography (PET) could enable non-invasive, in vivo monitoring of cell proliferation in diseases like cancer. vizientinc.com The rise of "theranostics," which combines therapeutic agents with diagnostic imaging, provides a fertile ground for the application of EdU-based technologies to monitor treatment response. vizientinc.com

High-content screening, which involves the automated imaging and analysis of large numbers of samples, benefits greatly from the simplicity and reliability of the EdU assay. The straightforward protocol, which does not require DNA denaturation, is well-suited for automation in 96- or 384-well plate formats. This allows for the rapid screening of large compound libraries to identify drugs that affect cell proliferation. The ability to multiplex the EdU assay with other fluorescent readouts (e.g., for apoptosis, cell cycle markers, or protein expression) provides a rich dataset from a single screen, enabling a more comprehensive understanding of a compound's cellular effects.

Considerations for Long-Term Labeling and Pulse-Chase Experiments

Long-term labeling and pulse-chase experiments are powerful techniques for studying cell fate, cell cycle kinetics, and the dynamics of cellular populations over time. neb.com EdU is well-suited for these applications, but several factors must be carefully considered for successful experimental design.

A "pulse-chase" experiment involves a short exposure ("pulse") to EdU to label a cohort of cells currently replicating their DNA. wikipedia.org This is followed by a "chase" period where the EdU is removed and cells are grown in the presence of unlabeled thymidine. nih.gov This allows researchers to track the fate of the initially labeled cells and their progeny over time. wikipedia.org Key considerations for these experiments include:

Toxicity: For long-term experiments, the potential cytotoxicity of EdU must be managed. nih.gov This can be addressed by using the lowest effective concentration of EdU, or by using less toxic alternatives like EdC or EdU pro-labels. nih.govnih.gov

Label Dilution: As labeled cells divide, the EdU-containing DNA is segregated between the two daughter cells, leading to a dilution of the fluorescent signal with each cell division. This dilution effect must be accounted for when interpreting data from long-term experiments.

Optimal Timing: The duration of the pulse and chase periods is critical and must be optimized for the specific cell type and biological question being investigated. nih.gov For example, in a study on Arabidopsis thaliana, a 45-minute pulse followed by a 7-hour chase was found to be optimal for identifying pairs of daughter nuclei to quantify cell division direction. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.